![molecular formula C15H22N2O2 B2881341 N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide CAS No. 1396746-54-5](/img/structure/B2881341.png)
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide, also known as CR845, is a non-opioid analgesic drug that is currently being researched for its potential therapeutic applications. It belongs to the class of kappa opioid receptor agonists, which are known to produce analgesic effects without the adverse side effects associated with traditional opioid drugs.
Mechanism of Action
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide exerts its analgesic effects by selectively activating the kappa opioid receptor, which is found in various regions of the brain and spinal cord. Activation of the kappa opioid receptor produces analgesia by inhibiting the release of neurotransmitters, such as substance P and glutamate, which are involved in pain signaling. In addition, activation of the kappa opioid receptor produces anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and physiological effects
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has been shown to produce analgesic effects in various animal models of pain, such as thermal, mechanical, and chemical nociception. In addition, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has been shown to produce anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has been shown to produce anti-pruritic effects by reducing the release of histamine and other pruritogenic mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide for lab experiments is its selectivity for the kappa opioid receptor, which allows for the study of the specific effects of kappa opioid receptor activation. In addition, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has a favorable safety profile, with a low risk of adverse side effects, which allows for the study of its therapeutic potential in various conditions. However, one of the limitations of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide for lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide. One area of research is the development of novel formulations of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide in other conditions, such as neuropathic pain, migraine, and pruritus associated with other conditions. Furthermore, there is a need for further research on the mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide, as well as its long-term safety and efficacy in clinical settings.
Conclusion
In conclusion, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide is a non-opioid analgesic drug that has shown promise in preclinical and clinical studies for its potential therapeutic applications. Its selectivity for the kappa opioid receptor, favorable safety profile, and analgesic, anti-inflammatory, and anti-pruritic effects make it an attractive candidate for further research. However, there is a need for further research on its mechanism of action, long-term safety and efficacy, and potential therapeutic applications in other conditions.
Synthesis Methods
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-(dimethylamino)benzoyl chloride, which is reacted with 3-cyclopropyl-3-hydroxypropylamine to form the intermediate product, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide. This intermediate product is then purified using various methods, such as column chromatography, to obtain the final product, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has been extensively researched for its potential therapeutic applications in various conditions, such as chronic pain, pruritus, and inflammatory bowel disease. In preclinical studies, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has been shown to produce analgesic effects without the adverse side effects associated with traditional opioid drugs, such as respiratory depression, constipation, and addiction. In clinical trials, N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide has demonstrated efficacy in reducing pain and itching in patients with chronic kidney disease, as well as reducing symptoms in patients with inflammatory bowel disease.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(2)13-5-3-4-12(10-13)15(19)16-9-8-14(18)11-6-7-11/h3-5,10-11,14,18H,6-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQNXJFJNGDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.